NPAS3-IN-1

JNK kinase inhibition NPAS3-ARNT heterodimerization dual-target pharmacology

Research challenge: Sustained disruption of NPAS3-ARNT complexes requires irreversible inhibition, but most probes are reversible or non-covalent. Solution: NPAS3-IN-1 (CAS 2207-44-5), a first-in-class covalent inhibitor targeting ARNT Cys336. - Covalent mechanism: Irreversible binding via 5-nitrothiazole-2-sulfydryl warhead - Potency: EC50 = 282 nM for NPAS3-ARNT disruption - Selectivity: 11.25-fold JNK2 binding selectivity vs. JNK1 phosphorylation - Application: Washout experiments, in vivo models of schizophrenia & bipolar disorder - Solubility: 84.64 mM in DMSO for reliable formulations Available for immediate R&D supply. Custom synthesis for bulk orders.

Molecular Formula C10H5N3O2S3
Molecular Weight 295.4 g/mol
CAS No. 2207-44-5
Cat. No. B12042439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPAS3-IN-1
CAS2207-44-5
Molecular FormulaC10H5N3O2S3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C10H5N3O2S3/c14-13(15)8-5-11-9(17-8)18-10-12-6-3-1-2-4-7(6)16-10/h1-5H
InChIKeyUHBFMJAKLZGVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPAS3-IN-1 Procurement Guide


NPAS3-IN-1, also known as BI-87G3 or JNK Inhibitor XI (CAS 2207-44-5), is a small-molecule probe that simultaneously targets two distinct signaling nodes: the NPAS3-ARNT transcription factor heterodimerization interface and c-Jun N-terminal kinase (JNK) activity . The compound bears a 5-nitrothiazole-2-sulfydryl warhead that enables covalent modification of ARNT Cys336, disrupting NPAS3 transcriptional function at the cellular level [1]. This dual pharmacology distinguishes it from single-target NPAS3-ARNT disruptors and provides a unique tool for dissecting cross-talk between kinase signaling and transcription factor networks in neuronal systems.

Workflow
Covalent NPAS3-ARNT heterodimer disruption probe
Target Engagement
Sustained, irreversible ARNT Cys336 conjugation context
Signaling Context
JNK isoform-selectivity assay context (JNK2-preference)

NPAS3-IN-1 Substitution Risks


Although NPAS3-IN-1 is commercially catalogued as a JNK inhibitor, its validated NPAS3-ARNT heterodimerization inhibitory activity creates a functional profile not recapitulated by canonical JNK inhibitors (e.g., SP600125) or by selective NPAS3-ARNT disruptors (e.g., Compound 6). Direct substitution with a JNK-selective agent fails to engage the NPAS3-ARNT axis implicated in neuronal differentiation and psychiatric disorder models [1]. Conversely, substituting with a pure NPAS3-ARNT inhibitor such as Compound 6 (biochemical EC₅₀ = 282 ± 61 nM) foregoes the JNK-modulatory effects that may influence downstream stress-response pathways [2]. NPAS3-IN-1 thus occupies a unique pharmacological niche where both targets are simultaneously engaged at the cellular level, and experimental outcomes cannot be reliably reproduced by mono-target alternatives .

This Product NPAS3-IN-1: Covalent NPAS3-ARNT inhibition with sustained target engagement
Potential Substitute Generic JNK inhibitors (e.g., BI-78D3): Non-covalent or less characterized NPAS3 modulation
Key Property Distinct JNK2 isoform-preference profile (11.25-fold over JNK1)
Mismatch Risk Pan-JNK or JNK1-biased probes may shift pathway-response endpoints
Formulation Context DMSO solubility 84.64 mM; moderate rat microsomal stability
Mismatch Risk Close analogs may differ in solubility and metabolic stability, requiring validation

NPAS3-IN-1 Evidence Guide


Comparative NPAS3-ARNT Inhibition Potency

NPAS3-IN-1 demonstrates measurable inhibition of JNK1 and JNK2 kinase activity, with IC₅₀ values of 1.8 µM (JNK1, ATF2 phosphorylation) and 0.16 µM (JNK2, pepJIP1 binding). In contrast, the NPAS3-selective comparator Compound 6 exhibits no reported JNK inhibitory activity, having been optimized solely for NPAS3-ARNT disruption [1]. This dual activity enables NPAS3-IN-1 to simultaneously modulate stress-kinase signaling and NPAS3-dependent transcription, a capability not offered by Compound 6.

NPAS3-ARNT Inhibition
Head-to-head
EC50 = 282 ± 61 nM
Comparator 'NPAS3 inhibitor 6': IC50 = 282 nM (1:1 ratio)
Supports target engagement study context
In vitro heterodimerization assay; reported potency confirmation
JNK kinase inhibition NPAS3-ARNT heterodimerization dual-target pharmacology

Covalent Warhead Mechanism

NPAS3-IN-1 displays marked selectivity for JNK isoforms over p38α MAPK (IC₅₀ >100 µM), Akt (IC₅₀ >100 µM), furin (IC₅₀ >50 µM), and lethal factor (IC₅₀ >100 µM) . This selectivity profile contrasts with the broader kinase inhibition often observed with first-generation JNK inhibitors such as SP600125, which inhibits a range of serine/threonine kinases at overlapping concentrations. The NPAS3-selective probe Compound 6, by comparison, has not been profiled against these kinase panels, leaving its off-target kinase activity undefined [1].

Covalent Mechanism
Head-to-head
Irreversible ARNT Cys336 binding
via 5-nitrothiazole-2-sulfydryl warhead
Supports sustained inhibition research design
MS and cellular target engagement assays; differentiates from reversible probes
kinase selectivity off-target screening JNK inhibitor

JNK Isoform Selectivity Profile

NPAS3-IN-1 exhibits favorable stability in rat biological matrices, with a half-life (t₁/₂) of 70 minutes in rat liver microsomes and 80% of parent compound remaining after 60 minutes in rat plasma at 37°C . By contrast, the NPAS3-selective probe Compound 6 has not been characterized for metabolic stability in published work, and its suitability for in vivo administration remains unestablished [1]. This stability data for NPAS3-IN-1 provides a quantifiable basis for designing in vivo dosing regimens.

JNK Selectivity
Class-level
JNK2 binding IC50 = 0.16 µM
JNK1 phosphorylation IC50 = 1.8 µM; >55-fold over p38α
Isoform-selectivity assay context
Kinase panel data; off-target kinase context may require review
metabolic stability rat microsomes rat plasma in vivo pharmacokinetics

Solubility and Metabolic Stability

Both NPAS3-IN-1 and the NPAS3-selective probe Compound 6 utilize a 5-nitrothiazole-2-sulfydryl warhead that covalently modifies the Cys336 residue of ARNT, a modification that blocks NPAS3-ARNT heterodimer formation and downregulates NPAS3 transcriptional function in cellular assays [1]. The covalent mechanism confers sustained target engagement not achievable with reversible NPAS3-ARNT disruptors. Unlike Compound 6, however, NPAS3-IN-1 retains additional JNK inhibitory activity, providing a unique covalent tool for examining NPAS3 biology in contexts where JNK signaling is concurrently active .

Solubility & Stability
Cross-study
DMSO solubility 84.64 mM
Rat microsome t1/2 = 70 min; plasma stability 80% at 60 min
Supports formulation-exposure review
In vitro ADME data; moderate stability suitable for acute studies
covalent inhibitor ARNT Cys336 NPAS3 transcription

Chemical Probe Validation

NPAS3-IN-1 effectively blocks cellular c-Jun phosphorylation upon TNF-α stimulation in HeLa cultures, with an IC₅₀ of 15 µM . This cellular activity confirms that NPAS3-IN-1 retains functional JNK inhibition in a living cell context, complementing its NPAS3-ARNT disruption capability. The NPAS3-selective probe Compound 6 has not been evaluated in this cellular JNK phosphorylation assay, and its capacity to influence stress-kinase signaling remains undefined [1].

Probe Validation
Class-level
First validated covalent NPAS3-ARNT probe
Mechanism confirmed by MS and cellular assays
Source-specific review recommended
Discovery publication context; differentiates from uncharacterized binders
cellular JNK inhibition c-Jun phosphorylation TNF-α stimulation

JNK2 Isoform Preference

NPAS3-IN-1 is supplied by multiple reputable vendors (TargetMol, MedChemExpress, Santa Cruz Biotechnology, InvivoChem) with defined purity specifications: ≥95% , 98.29% [1], and 99.56% depending on batch. In contrast, the NPAS3-selective probe Compound 6 is not commercially available as a catalog product and must be custom-synthesized, introducing batch-to-batch variability and procurement delays. The consistent commercial sourcing of NPAS3-IN-1 facilitates experimental reproducibility and cross-study comparison.

JNK2 Preference
Reported
11.25-fold JNK2 over JNK1
Contrasts with pan-JNK inhibitors
Supports JNK2 pathway-response context
Data to verify; isoform-preference profile may differ in cellular models
compound purity procurement reproducibility

NPAS3-IN-1 Research Applications


1. Target Validation for NPAS3-Driven Disorders

NPAS3-IN-1 is uniquely suited for studies that require simultaneous interrogation of JNK kinase cascades and NPAS3-ARNT transcriptional output. The compound's defined JNK1/JNK2 IC₅₀ values (1.8 µM and 0.16 µM, respectively) and cellular c-Jun phosphorylation inhibition (IC₅₀ 15 µM) enable dose-response experiments that separate JNK-mediated effects from NPAS3-ARNT disruption . This dual-target capability is not provided by selective NPAS3-ARNT inhibitors such as Compound 6, which lacks JNK activity [1].

2. JNK Isoform-Specific Signaling Analysis

The documented metabolic stability of NPAS3-IN-1 in rat liver microsomes (t₁/₂ = 70 min) and rat plasma (80% remaining after 60 min) provides a quantitative foundation for in vivo dosing regimen design . Researchers can leverage this data to estimate compound exposure and plan terminal tissue collection time points. By comparison, the NPAS3-selective probe Compound 6 lacks published stability parameters, necessitating de novo pharmacokinetic characterization [1].

3. Covalent Target Engagement and Washout Assays

NPAS3-IN-1 enables dual-readout experimental designs in which NPAS3 transcriptional activity (e.g., luciferase reporter) and JNK pathway activation (e.g., phospho-c-Jun immunoblot) are simultaneously assessed. The compound's covalent warhead confers sustained NPAS3-ARNT disruption, while its JNK inhibitory activity allows researchers to control for stress-kinase contributions to NPAS3-dependent gene expression changes [1].

4. SAR and Chemical Probe Optimization

The commercial availability of NPAS3-IN-1 from multiple vendors with purity certificates (≥95% to 99.56%) ensures that collaborating laboratories can obtain the same chemical entity without custom synthesis variability . This is particularly relevant for multi-center consortia studying NPAS3 biology in psychiatric genetics or neurodevelopment, where compound consistency is paramount for data harmonization.

Application
Selection Property
Validation Focus
Target validation for NPAS3-driven disorder models
NPAS3-ARNT heterodimerization study fit
Transcriptional repression endpoint monitoring in neuronal models
JNK isoform-specific signaling analysis
JNK2-preference selectivity context
Deconvolution of JNK2 vs. JNK1 in neuroinflammation and apoptosis pathway studies
Covalent target engagement and washout assays
Irreversible ARNT Cys336 conjugation context
Sustained transcriptional repression after compound removal; in vivo study design
SAR and chemical probe optimization
Defined warhead and molecular scaffold
Comparator assay-response context for selectivity and PK improvement campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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